molecular formula C19H18O5 B2942264 ethyl 2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoate CAS No. 307551-47-9

ethyl 2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoate

Cat. No.: B2942264
CAS No.: 307551-47-9
M. Wt: 326.348
InChI Key: MIAQJSAYMJESEF-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoate (CAS: 314744-86-0) is a benzo[c]chromen-derived compound with a molecular formula of C₁₇H₁₄O₅ and a molecular weight of 298.3 g/mol . Its structure consists of a benzo[c]chromen core substituted with a methyl group at position 4, a ketone at position 6, and an ethyl propanoate ester linked via an oxygen atom at position 3 (Figure 1). This compound is structurally related to phenoxypropanoate esters, a class known for herbicidal activity, though its specific biological applications remain under investigation .

Key physicochemical properties include:

  • Hydrogen bond acceptors: 5
  • Rotatable bonds: 6
  • Topological polar surface area (TPSA): ~61.8 Ų .
    The ethyl ester group enhances lipophilicity (predicted LogP ~3.1), suggesting moderate membrane permeability .

Properties

IUPAC Name

ethyl 2-(4-methyl-6-oxobenzo[c]chromen-3-yl)oxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O5/c1-4-22-18(20)12(3)23-16-10-9-14-13-7-5-6-8-15(13)19(21)24-17(14)11(16)2/h5-10,12H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIAQJSAYMJESEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=C(C2=C(C=C1)C3=CC=CC=C3C(=O)O2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoate is a synthetic organic compound that belongs to the class of benzo[c]chromenes, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H18O6. The compound features a benzo[c]chromene moiety, which is characterized by its chromene structure that contributes to its biological properties. The presence of an ethoxy group enhances the compound's solubility and potential reactivity, making it suitable for various chemical and biological applications.

The biological activity of this compound is primarily attributed to the following mechanisms:

  • Antioxidant Activity : Compounds with a benzo[c]chromene structure have been shown to exhibit significant antioxidant properties, which can protect cells from oxidative stress and damage.
  • Anti-inflammatory Effects : Research indicates that benzo[c]chromenes may modulate inflammatory pathways, potentially reducing inflammation in various tissues.
  • Antimicrobial Properties : Some derivatives have demonstrated activity against pathogenic bacteria and fungi, suggesting potential use in antimicrobial therapies .
  • Cytotoxicity Against Cancer Cells : Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent .

Antioxidant Activity

A study evaluating the antioxidant capacity of various coumarin derivatives, including those similar to this compound, found that certain structural features significantly enhance their ability to scavenge free radicals. The presence of hydroxyl groups was particularly noted as critical for antioxidant efficacy .

Anti-inflammatory Effects

In vitro studies have demonstrated that compounds derived from benzo[c]chromenes can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in human cell lines. This suggests a mechanism by which this compound could mitigate inflammatory responses in various diseases .

Antimicrobial Properties

Research has shown that derivatives of benzo[c]chromenes possess antimicrobial activities against various strains of bacteria and fungi. For instance, one study reported that specific derivatives exhibited significant inhibition against Staphylococcus aureus and Candida albicans, indicating their potential as therapeutic agents in treating infections.

Cytotoxicity Against Cancer Cells

In a recent investigation into the cytotoxic effects of benzo[c]chromene derivatives on cancer cell lines (e.g., MCF7 breast cancer cells), Ethyl 2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yloxy)propanoate was found to induce cell cycle arrest and apoptosis at micromolar concentrations. The study highlighted the importance of further exploring this compound's structure–activity relationship to optimize its efficacy against cancer cells .

Data Table: Summary of Biological Activities

Biological Activity Mechanism References
AntioxidantFree radical scavenging,
Anti-inflammatoryCytokine inhibition ,
AntimicrobialBacterial and fungal inhibition,
CytotoxicityInduction of apoptosis in cancer cells,

Comparison with Similar Compounds

Structural Analogs in the Benzo[c]chromen Family
Compound Name Molecular Formula Molecular Weight Substituents CAS Number Key Differences
Target Compound C₁₇H₁₄O₅ 298.3 4-methyl, 6-oxo, ethyl ester 314744-86-0 Reference standard
2-[(6-Oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid C₁₅H₁₄O₄ 258.28 6-oxo, free carboxylic acid 84229-45-8 Lacks 4-methyl and ethyl ester; higher polarity
2-[(3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid C₁₅H₁₆O₅ 276.29 3,4,7-trimethyl, 2-oxo 853892-40-7 Chromen (not benzo[c]chromen) core; altered substitution pattern

Key Findings :

  • The 4-methyl and 6-oxo groups in the target compound likely enhance π-π stacking and hydrogen-bonding interactions compared to the unmethylated analog (CAS 84229-45-8) .
  • The ethyl ester group reduces acidity (pKa ~6.5) compared to the carboxylic acid analog, improving bioavailability .
Phenoxypropanoate Ester Herbicides
Compound Name Molecular Formula Molecular Weight Heterocyclic Group CAS Number Use
Target Compound C₁₇H₁₄O₅ 298.3 Benzo[c]chromen 314744-86-0 Research compound
Quizalofop-P-ethyl C₁₉H₁₇ClN₂O₄ 372.8 Quinoxalinyl 100646-51-3 Herbicide (ACCase inhibitor)
Haloxyfop methyl ester C₁₆H₁₃ClF₃NO₄ 375.7 Pyridinyl 69806-34-4 Herbicide
Fenoxaprop-ethyl C₁₈H₁₆ClNO₅ 361.8 Benzoxazolyl 66441-23-4 Herbicide

Key Findings :

  • Unlike commercial herbicides (e.g., quizalofop-P-ethyl), the target compound’s benzo[c]chromen system may confer unique mode-of-action due to extended aromaticity and steric bulk .
  • The ethyl propanoate chain is conserved across analogs, critical for binding to acetyl-CoA carboxylase (ACCase) in grasses .

Key Findings :

  • The target compound’s synthesis involves multi-step condensation , typical for benzo[c]chromen derivatives, whereas simpler chromen analogs (e.g., CAS 858753-29-4) use alkylation .
  • Sodium hydroxide is a common catalyst for propanoate ester formation .

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